N-(4-bromo-2-fluorophenyl)-4-(dimethylamino)benzamide
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Overview
Description
N-(4-bromo-2-fluorophenyl)-4-(dimethylamino)benzamide is an organic compound that features a benzamide core structure substituted with a bromo and fluoro group on the phenyl ring and a dimethylamino group on the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-4-(dimethylamino)benzamide typically involves the following steps:
Nitration: The starting material, 4-bromo-2-fluoroaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Acylation: The resulting amine is acylated with 4-(dimethylamino)benzoyl chloride to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-fluorophenyl)-4-(dimethylamino)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The amine group can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)-4-(dimethylamino)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biological assays to study protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-4-(dimethylamino)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular receptor or enzyme, thereby modulating its activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2-fluorophenyl)-4-(dimethylamino)benzamide
- N-(4-bromo-2-chlorophenyl)-4-(dimethylamino)benzamide
- N-(4-bromo-2-fluorophenyl)-4-(methylamino)benzamide
Uniqueness
N-(4-bromo-2-fluorophenyl)-4-(dimethylamino)benzamide is unique due to the specific combination of substituents on the benzamide core. The presence of both bromo and fluoro groups, along with the dimethylamino group, imparts distinct electronic and steric properties that can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C15H14BrFN2O |
---|---|
Molecular Weight |
337.19 g/mol |
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-4-(dimethylamino)benzamide |
InChI |
InChI=1S/C15H14BrFN2O/c1-19(2)12-6-3-10(4-7-12)15(20)18-14-8-5-11(16)9-13(14)17/h3-9H,1-2H3,(H,18,20) |
InChI Key |
IBHKKMFUINZNFY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)F |
Origin of Product |
United States |
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